4-(3-Fluoro-2-hydroxypropyl)oxane-4-carbonitrile
Description
4-(3-Fluoro-2-hydroxypropyl)oxane-4-carbonitrile (CAS: 1858431-73-8) is a fluorinated oxane derivative featuring a cyano group at the 4-position of the tetrahydropyran (oxane) ring and a 3-fluoro-2-hydroxypropyl substituent. It is commonly utilized as a building block in pharmaceutical and agrochemical research due to its structural versatility .
Safety guidelines for handling emphasize avoiding heat, ignition sources, and ensuring proper ventilation (P210, P201, P202) .
Properties
Molecular Formula |
C9H14FNO2 |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
4-(3-fluoro-2-hydroxypropyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C9H14FNO2/c10-6-8(12)5-9(7-11)1-3-13-4-2-9/h8,12H,1-6H2 |
InChI Key |
HBZNYWLEKSWJAY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(CF)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-2-hydroxypropyl)oxane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-(3-Fluoro-2-hydroxypropyl)oxane-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-2-hydroxypropyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
*Molecular weight estimated based on analogs: ~220–230 g/mol.
Functional Group Impact
- Fluorine vs.
- Hydroxyl Group : Unique to the target compound, this group increases hydrophilicity and hydrogen-bonding capacity, improving solubility in polar solvents .
- Trifluoromethyl Group : In 4-[4-(Trifluoromethyl)phenyl]oxane-4-carbonitrile, the CF₃ group strongly withdraws electrons, making the compound more resistant to oxidation .
- Amino Groups: 4-(Dimethylamino)oxane-4-carbonitrile’s dimethylamino substituent elevates basicity, favoring interactions with acidic biological targets .
Biological Activity
4-(3-Fluoro-2-hydroxypropyl)oxane-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a fluorinated hydroxypropyl group attached to an oxane ring with a carbonitrile functional group. Its structure is crucial for understanding its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀FNO₂ |
| Molecular Weight | 171.17 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell membranes, leading to cell lysis and death.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through the induction of apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis, particularly through the inhibition of specific kinases involved in tumor growth.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions, such as those involved in metabolic pathways.
- Receptor Binding : It potentially interacts with specific receptors on cell membranes, altering intracellular signaling cascades.
- Cell Cycle Arrest : By affecting key regulatory proteins, it can induce cell cycle arrest in cancer cells, preventing their division.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.
Study 2: Anticancer Activity
In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with 10 µM of the compound reduced cell viability by over 50% after 48 hours, suggesting potent anticancer activity. Mechanistic studies indicated that this effect was associated with increased levels of pro-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
